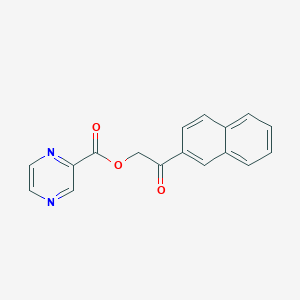
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. MTAPA belongs to the class of piperidine derivatives and has been synthesized using various methods.
Scientific Research Applications
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has shown promising results in vitro and in animal studies, and further research is needed to determine its efficacy in humans.
Mechanism of Action
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is believed to exert its neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neuronal damage. 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide also increases the expression of antioxidant enzymes, which can protect neurons from oxidative stress. Additionally, 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuronal damage in these models. 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been found to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential as a neuroprotective agent. However, 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has limitations in terms of its solubility in aqueous solutions, which can make it difficult to administer in vivo. Further research is needed to optimize the formulation of 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide for in vivo studies.
Future Directions
There are several future directions for research on 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. One area of focus is the optimization of the formulation for in vivo studies, including improving its solubility and bioavailability. Another area of research is the investigation of 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide's potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in humans and its potential as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can be synthesized using various methods, including the reaction of 4-methylacetophenone with N-tert-butyl-4-piperidone, followed by the reduction of the resulting iminium ion with sodium borohydride. Another method involves the reaction of 4-methylacetophenone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form a ketoxime, which is then reduced with sodium borohydride to produce 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide.
properties
IUPAC Name |
2-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13-6-8-14(9-7-13)10-16(21)19-15-11-17(2,3)20-18(4,5)12-15/h6-9,15,20H,10-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIBGZCQFQBXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)


![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)
